molecular formula C6H2Cl5N B14121268 N,N,2,3,4-pentachloroaniline

N,N,2,3,4-pentachloroaniline

Cat. No.: B14121268
M. Wt: 265.3 g/mol
InChI Key: TVFANPOWRYDLJQ-UHFFFAOYSA-N
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Description

Pentachloroaniline is an organochlorine compound with the molecular formula C6H2Cl5N. It is primarily produced as a result of the biotransformation of pentachloronitrobenzene, a widely used fungicide. Pentachloroaniline has been classified as a possible cancer-causing substance by the US Environmental Protection Agency .

Preparation Methods

Pentachloroaniline can be synthesized through various methods. One common synthetic route involves the reduction of pentachloronitrobenzene using reducing agents such as iron powder or tin in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, resulting in the formation of pentachloroaniline .

In industrial production, pentachloroaniline is often produced through the ammoniation of hexachlorobenzene. This process involves reacting hexachlorobenzene with liquid ammonia under specific conditions of temperature, pressure, and time .

Chemical Reactions Analysis

Scientific Research Applications

Pentachloroaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of pentachloroaniline involves its biotransformation into pentachlorophenol. This transformation occurs through the action of peroxidases, which catalyze the oxidation of pentachloroaniline to pentachlorophenol. The exact molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

Pentachloroaniline is part of a group of chlorinated anilines, which include mono-, di-, tri-, and tetrachloroanilines. These compounds share similar chemical properties but differ in the number of chlorine atoms attached to the aromatic ring. Pentachloroaniline is unique due to its high degree of chlorination, which makes it more resistant to biodegradation compared to its less chlorinated counterparts .

Similar compounds include:

  • Monochloroaniline
  • Dichloroaniline
  • Trichloroaniline
  • Tetrachloroaniline

Pentachloroaniline’s high chlorination level also contributes to its higher toxicity and environmental persistence .

Properties

Molecular Formula

C6H2Cl5N

Molecular Weight

265.3 g/mol

IUPAC Name

N,N,2,3,4-pentachloroaniline

InChI

InChI=1S/C6H2Cl5N/c7-3-1-2-4(12(10)11)6(9)5(3)8/h1-2H

InChI Key

TVFANPOWRYDLJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N(Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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